(Z)-Dodec-3-EN-1-amine
Description
(Z)-Dodec-3-EN-1-amine is a 12-carbon primary amine characterized by a double bond at the C3 position in the Z (cis) configuration. It plays a critical role in natural product biosynthesis, particularly in the formation of tambjamines—a class of bioactive alkaloids with antimicrobial and anticancer properties .
Biosynthesis: The compound is synthesized enzymatically from dodecenoic acid through a three-step pathway:
Activation: Dodecenoic acid is activated by acyl-CoA synthetase (TamA) to form its CoA ester .
Oxidation: TamT, a dehydrogenase, introduces a π-bond at the C3 position of the fatty acyl chain .
Transamination: The CoA-ester undergoes reduction and transamination via TamH, yielding this compound .
This amine subsequently condenses with 4-methoxy-2,2-bipyrrole-5-carbaldehyde (MBC) to form tambjamine YP1, a key intermediate in tambjamine biosynthesis .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
(Z)-dodec-3-en-1-amine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-13H2,1H3/b10-9- |
InChI Key |
MCNQJMKVZJRLOO-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCN |
Canonical SMILES |
CCCCCCCCC=CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dodec-3-EN-1-amine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, often a dodecene derivative.
Hydroamination: The key step involves the hydroamination of the dodecene derivative. This reaction introduces the amine group to the carbon chain.
Catalysts and Conditions: Catalysts such as transition metals (e.g., palladium or platinum) are commonly used to facilitate the hydroamination reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dodec-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The double bond in the carbon chain can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated amines.
Scientific Research Applications
(Z)-Dodec-3-EN-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-Dodec-3-EN-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The double bond in the carbon chain may also participate in reactions that modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of (Z)-Dodec-3-EN-1-amine with structurally related amines:
Key Research Findings
Physicochemical Properties
- Chain Length and Solubility :
Functional Group Impact
- The primary amine group in this compound enables condensation reactions (e.g., with MBC), a feature absent in tertiary amines like (Z)-N,N-Dimethyloctadec-9-en-1-amine oxide .
- The dodecanoic acid-dodecan-1-amine complex demonstrates ionic interactions between the carboxylic acid and amine groups, forming stable crystalline structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
